5-(methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Overview
Description
5-(methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPP is a pyrazolopyrimidine derivative that has been shown to exhibit potent biological activity, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 5-(methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in the development and progression of diseases. This compound has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival, as well as the activity of cyclooxygenase-2, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, depending on the specific application. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In viral infections, this compound has been shown to inhibit viral replication, leading to a decrease in viral load.
Advantages and Limitations for Lab Experiments
One advantage of 5-(methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is its potent biological activity, which makes it a promising candidate for drug development. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Future Directions
There are numerous future directions for the study of 5-(methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one. One potential application is in the development of new cancer therapies, as this compound has been shown to exhibit potent antitumor activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects, which could lead to the development of safer and more effective drugs. Finally, the synthesis of analogs of this compound could lead to the development of even more potent and selective drugs.
Synthesis Methods
The synthesis of 5-(methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves the reaction of 2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one with formaldehyde and methanol. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate, and yields this compound as the final product.
Scientific Research Applications
5-(methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activity, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
5-(methoxymethyl)-2-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-14(11-6-4-3-5-7-11)15-16-12(9-20-2)8-13(19)18(15)17-10/h3-8,17H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAUYCPGQKWRPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)COC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321355 | |
Record name | 5-(methoxymethyl)-2-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701321355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49644797 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
310422-19-6 | |
Record name | 5-(methoxymethyl)-2-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701321355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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